REACTION_CXSMILES
|
[N:1]1[CH:2]=[C:3]2[N:12]3[C:7](=[CH:8][CH:9]=[CH:10][C:11]=13)[S:6][C:5]([CH2:13][OH:14])=[CH:4]2>CN(C)C=O.[O-2].[O-2].[Mn+4]>[N:1]1[CH:2]=[C:3]2[N:12]3[C:7](=[CH:8][CH:9]=[CH:10][C:11]=13)[S:6][C:5]([CH:13]=[O:14])=[CH:4]2 |f:2.3.4|
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Name
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5-thia-1,8b-diazaacenaphthylene-4-methanol
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Quantity
|
2.541 g
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Type
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reactant
|
Smiles
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N=1C=C2C=C(SC3=CC=CC1N23)CO
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
6 g
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Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
the mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
This reaction mixture was filtered
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Type
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WASH
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Details
|
the filter cake was washed with N,N-dimethylformamide
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Type
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DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=C2C=C(SC3=CC=CC1N23)C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |